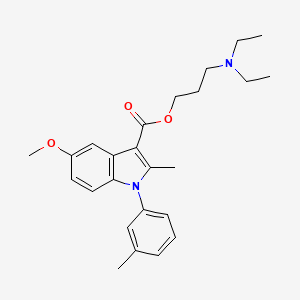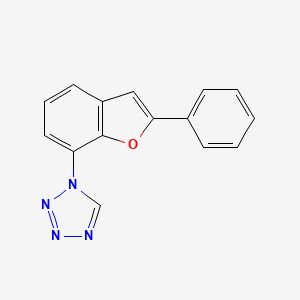![molecular formula C18H15FN6O2S B11488265 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B11488265.png)
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the fluoro and thia groups, and final acylation with the pyrazolyl acetamide moiety. Each step requires specific reagents and conditions, such as:
Formation of the Core Structure: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: Fluorination and thiolation reactions are carried out using reagents like fluorine gas or sulfur-containing compounds.
Acylation: The final step involves the reaction of the intermediate with 5-methyl-1H-pyrazol-3-yl acetic acid under conditions that promote acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It may be used as a probe or tool compound to study biological pathways and mechanisms.
作用機序
The mechanism of action of 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- 2-(4-chloro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- 2-(4-bromo-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.
特性
分子式 |
C18H15FN6O2S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C18H15FN6O2S/c1-9-6-13(23-22-9)20-14(26)8-25-12-3-2-10(19)7-11(12)15-16(25)17(27)24-4-5-28-18(24)21-15/h2-3,6-7H,4-5,8H2,1H3,(H2,20,22,23,26) |
InChIキー |
QJPJOMLPTRMXMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N5CCSC5=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-amino-6-(2-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11488197.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11488206.png)
![6-butyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11488212.png)
![4,4-dimethyl-13-(3-methylbutoxy)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11488220.png)
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11488221.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11488237.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11488242.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11488243.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)
![1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11488253.png)

![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B11488274.png)
![ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11488276.png)
